2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde is a heterocyclic aromatic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both methyl and phenyl groups on the pyrrole ring enhances its chemical reactivity and potential for forming diverse derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate aldehydes and amines, followed by cyclization. One common method includes the reaction of 2,4-dimethyl-1H-pyrrole-3-carbaldehyde with benzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: 2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid.
Reduction: 2,4-Dimethyl-5-phenyl-1H-pyrrole-3-methanol.
Substitution: 2,4-Dimethyl-5-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde.
Scientific Research Applications
2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity .
Comparison with Similar Compounds
- 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde
- 5-Phenyl-1H-pyrrole-3-carbaldehyde
- 2,4-Dimethyl-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Comparison: 2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both methyl and phenyl groups, which enhance its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H13NO |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-9-12(8-15)10(2)14-13(9)11-6-4-3-5-7-11/h3-8,14H,1-2H3 |
InChI Key |
MEKTWWIMORBKOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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